

Spectroscopic Profile of 1,2,3-Tribromobenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,2,3-Tribromobenzene**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1,2,3-tribromobenzene**, a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is crucial for the unambiguous identification and characterization of this compound in research and development settings.

Spectroscopic Data Summary

The empirical formula of **1,2,3-Tribromobenzene** is $C_6H_3Br_3$, with a molecular weight of 314.8 g/mol. The spectroscopic data presented below provides a detailed structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.24	Triplet	1H	H-5
7.63	Doublet	2H	H-4, H-6

^{13}C NMR Data

Chemical Shift (δ) ppm	Assignment
124.0	C-1, C-3
129.6	C-2
131.5	C-5
134.9	C-4, C-6

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Peak Position (cm^{-1})	Description
3080	C-H Aromatic Stretch
1550	C=C Aromatic Ring Stretch
1420	C=C Aromatic Ring Stretch
1120	C-H In-plane Bending
1020	C-H In-plane Bending
780	C-H Out-of-plane Bending
720	C-Br Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/z	Relative Intensity (%)	Assignment
312	33	$[M]^+ ({}^{79}Br_3)$
314	100	$[M]^+ ({}^{79}Br_2{}^{81}Br)$
316	98	$[M]^+ ({}^{79}Br{}^{81}Br_2)$
318	32	$[M]^+ ({}^{81}Br_3)$
235	25	$[M-Br]^+$
156	30	$[M-2Br]^+$
75	40	$[C_6H_3]^+$

Experimental Protocols

The following sections outline the methodologies for the acquisition of the presented spectroscopic data.

NMR Spectroscopy

Sample Preparation: A solution of **1,2,3-tribromobenzene** was prepared by dissolving approximately 10-20 mg of the solid compound in 0.5-0.7 mL of deuterated chloroform ($CDCl_3$). The solution was then filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

Instrumentation and Data Acquisition: Both 1H and ^{13}C NMR spectra were recorded on a 90 MHz spectrometer. For the 1H NMR spectrum, 16 scans were accumulated with a relaxation delay of 1 second. For the ^{13}C NMR spectrum, a proton-decoupled sequence was used, and approximately 1024 scans were acquired with a relaxation delay of 2 seconds. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

Sample Preparation: The IR spectrum was obtained using the solid film method. A small amount of **1,2,3-tribromobenzene** was dissolved in a volatile organic solvent (e.g., dichloromethane). A drop of this solution was placed on a potassium bromide (KBr) salt plate, and the solvent was allowed to evaporate, leaving a thin film of the solid compound on the plate.

Instrumentation and Data Acquisition: The spectrum was recorded using a Fourier Transform Infrared (FT-IR) spectrometer. The sample was placed in the instrument's sample holder, and the spectrum was acquired over the range of 4000-400 cm^{-1} . A background spectrum of the clean KBr plate was recorded and automatically subtracted from the sample spectrum.

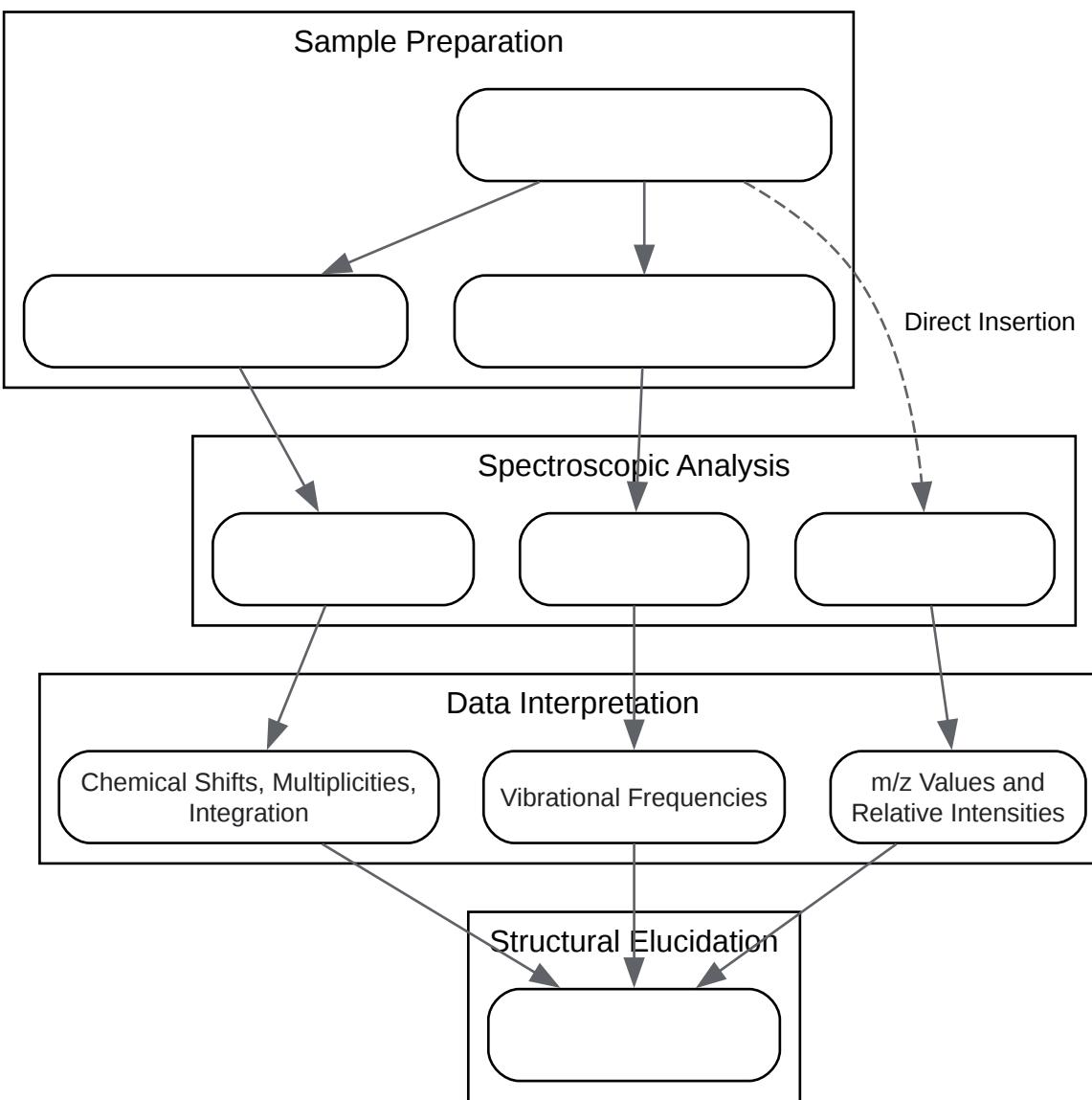
Mass Spectrometry (MS)

Sample Preparation and Ionization: The mass spectrum was obtained using an electron ionization (EI) mass spectrometer. A small amount of the solid sample was introduced into the ion source via a direct insertion probe. The sample was vaporized by heating, and the gaseous molecules were bombarded with a beam of electrons with an energy of 70 eV.

Instrumentation and Data Acquisition: The resulting ions were accelerated and separated by a quadrupole mass analyzer. The detector recorded the abundance of each ion as a function of its mass-to-charge ratio (m/z).

Logical Workflow of Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like **1,2,3-Tribromobenzene**.



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Caption: General workflow for the spectroscopic analysis of **1,2,3-Tribromobenzene**.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com